trans-Dihydrorofecoxib
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Overview
Description
trans-Dihydrorofecoxib: is a metabolite of rofecoxib, a selective cyclooxygenase-2 inhibitor. Rofecoxib was initially developed for the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and primary dysmenorrhea. The compound belongs to the class of stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dihydrorofecoxib involves the reduction of rofecoxib. The principal metabolic products of rofecoxib are the cis-dihydro and trans-dihydro derivatives, which account for a significant portion of the recovered radioactivity in the urine . The reduction process is mediated by cytosolic enzymes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis typically involves the reduction of rofecoxib under controlled conditions to yield the trans-dihydro derivative.
Chemical Reactions Analysis
Types of Reactions: trans-Dihydrorofecoxib undergoes various chemical reactions, including oxidation and reduction. The compound is a product of the reduction of rofecoxib .
Common Reagents and Conditions: The reduction of rofecoxib to this compound is typically mediated by cytosolic enzymes. The specific reagents and conditions for these reactions are not extensively detailed in the literature .
Major Products Formed: The major product formed from the reduction of rofecoxib is this compound. Other metabolic products include the cis-dihydro derivative and the glucuronide of the hydroxy derivative .
Scientific Research Applications
Chemistry: In chemistry, trans-Dihydrorofecoxib is studied for its structural properties and its role as a metabolite of rofecoxib. It is used in research to understand the metabolic pathways and the effects of rofecoxib .
Biology: In biological research, this compound is used to study the metabolic processes involving rofecoxib. It helps in understanding the enzyme-mediated reduction processes and the formation of various metabolites .
Medicine: In medicine, this compound is studied for its pharmacokinetics and pharmacodynamics. It helps in understanding the metabolism and excretion of rofecoxib in the human body .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in understanding the metabolic pathways and the potential effects of new compounds .
Mechanism of Action
The mechanism of action of trans-Dihydrorofecoxib involves its formation as a metabolite of rofecoxib. Rofecoxib selectively inhibits the cyclooxygenase-2 enzyme, which is involved in the synthesis of prostaglandins. The reduction of rofecoxib to this compound is mediated by cytosolic enzymes . The principal metabolic products are the cis-dihydro and trans-dihydro derivatives .
Comparison with Similar Compounds
cis-Dihydrorofecoxib: Another metabolite of rofecoxib formed through reduction.
Rofecoxib-threo-3,4-dihydrohydroxy acid: A product of oxidative metabolism of rofecoxib.
Uniqueness: trans-Dihydrorofecoxib is unique due to its specific formation through the reduction of rofecoxib. It is one of the principal metabolic products and plays a significant role in the metabolic pathway of rofecoxib .
Properties
CAS No. |
308364-86-5 |
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Molecular Formula |
C17H16O4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(3S,4S)-4-(4-methylsulfonylphenyl)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C17H16O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-,16-/m1/s1 |
InChI Key |
PHCFUFKRCHEUTJ-HZPDHXFCSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]2COC(=O)[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2COC(=O)C2C3=CC=CC=C3 |
Origin of Product |
United States |
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